molecular formula C12H20O B12675070 alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde CAS No. 94201-29-3

alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde

Cat. No.: B12675070
CAS No.: 94201-29-3
M. Wt: 180.29 g/mol
InChI Key: XEDQNLKJECJKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is characterized by a cyclopentene ring substituted with multiple methyl groups and a propionaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and supply of the compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Comparison: The differences in functional groups among these compounds result in varied chemical behaviors and uses .

Properties

CAS No.

94201-29-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-3-(3,5,5-trimethylcyclopenten-1-yl)propanal

InChI

InChI=1S/C12H20O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h5,8-10H,6-7H2,1-4H3

InChI Key

XEDQNLKJECJKGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=C1)CC(C)C=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.